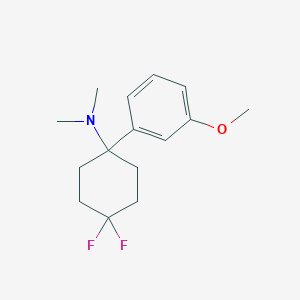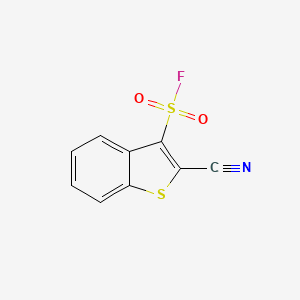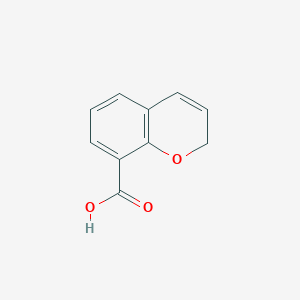
2H-chromene-8-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-chromene-8-carboxylic acid is a heterocyclic compound that belongs to the chromene family. Chromenes are bicyclic structures containing a benzene ring fused to a pyran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-chromene-8-carboxylic acid typically involves cyclization reactions. One common method is the cyclization of salicylaldehydes with malononitrile in the presence of a base, such as piperidine, under reflux conditions . Another approach involves the use of substituted resorcinols and 2-benzylidene malononitriles, catalyzed by green catalysts like nitrophenylboronic acid .
Industrial Production Methods
Industrial production methods for this compound often utilize scalable cyclization reactions. These methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. The choice of solvents and catalysts is optimized to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2H-chromene-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form chromone derivatives.
Reduction: Reduction reactions can yield dihydrochromene derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the chromene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Chromone derivatives.
Reduction: Dihydrochromene derivatives.
Substitution: Functionalized chromene derivatives with various substituents.
Scientific Research Applications
2H-chromene-8-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a probe for studying enzyme activities and metabolic pathways.
Medicine: It has potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It is used in the development of materials with specific optical and electronic properties
Mechanism of Action
The mechanism of action of 2H-chromene-8-carboxylic acid involves its interaction with various molecular targets. For instance, it can inhibit enzymes like cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects. The compound’s structure allows it to interact with specific receptors and enzymes, modulating their activity and resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2H-chromene-3-carboxylic acid
- 4H-chromene-3-carboxylic acid
- Coumarin derivatives
Uniqueness
2H-chromene-8-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other chromene derivatives, it exhibits unique reactivity and selectivity in chemical reactions, making it a valuable compound in synthetic chemistry and pharmaceutical research .
Properties
Molecular Formula |
C10H8O3 |
|---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
2H-chromene-8-carboxylic acid |
InChI |
InChI=1S/C10H8O3/c11-10(12)8-5-1-3-7-4-2-6-13-9(7)8/h1-5H,6H2,(H,11,12) |
InChI Key |
KESNYCKCLIGEBX-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=C(O1)C(=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


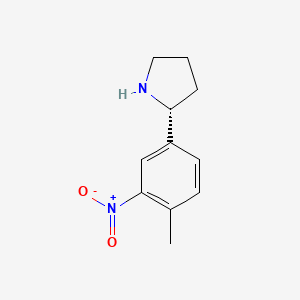
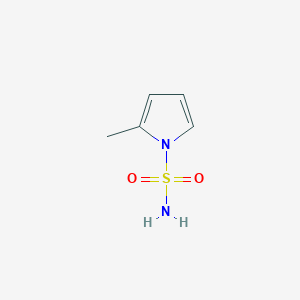

![3-Fluoropyrazolo[1,5-a]pyrimidin-6-ol](/img/structure/B13333345.png)
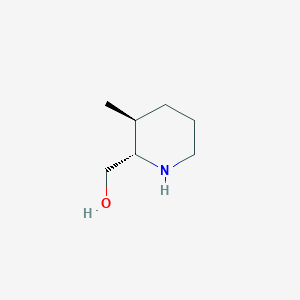
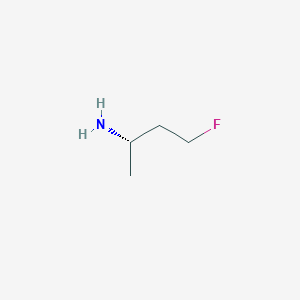
![3H-Spiro[furo[2,3-b]pyridine-2,4'-piperidin]-3-amine](/img/structure/B13333363.png)
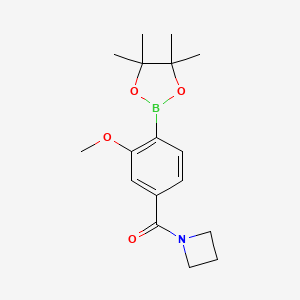

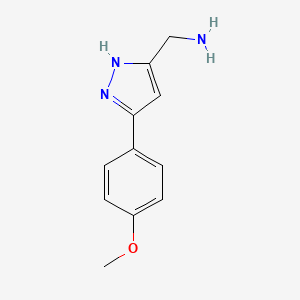

![2-{Imidazo[1,2-a]pyridin-5-yl}-2-methylpropanoic acid](/img/structure/B13333387.png)
